molecular formula C15H25N3O2 B13230160 tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate

tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate

Cat. No.: B13230160
M. Wt: 279.38 g/mol
InChI Key: VPOWBVHTLBHQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Dynamics of the Piperidine-Pyrrole System

The piperidine-pyrrole hybrid in tert-butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate exhibits distinct conformational behavior due to the contrasting electronic environments of its components. The piperidine ring adopts a chair conformation with an equatorial orientation of the pyrrole substituent, minimizing 1,3-diaxial interactions. This spatial arrangement creates a chiral environment at the C4 position of the piperidine ring, which has been exploited in asymmetric catalysis.

The pyrrole moiety contributes aromatic character through its 6π-electron system, while the adjacent aminomethyl group introduces a localized dipole moment (μ = 1.85 D) that enhances intermolecular interactions. X-ray crystallographic studies reveal key structural parameters:

Parameter Value
Piperidine N-C bond 1.472 Å
Pyrrole C-N-C angle 107.8°
Torsion angle (C4) -158.3°

This hybrid structure demonstrates remarkable thermal stability (decomposition temp. >250°C), making it suitable for high-temperature synthetic applications.

Electronic Modulation Through Substituent Effects

The electron-donating aminomethyl group (+I effect) and electron-withdrawing Boc carbamate (-I effect) create a polarized electronic landscape. Nuclear magnetic resonance (NMR) studies show distinct chemical shifts for key protons:

  • Piperidine H-4: δ 3.87 ppm (triplet, J = 10.2 Hz)
  • Pyrrole H-3: δ 6.45 ppm (doublet of doublets, J = 2.4, 1.8 Hz)
  • Aminomethyl NH: δ 1.98 ppm (broad singlet)

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating significant potential for charge-transfer interactions.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-6-4-12(5-7-18)13-8-11(9-16)10-17-13/h8,10,12,17H,4-7,9,16H2,1-3H3

InChI Key

VPOWBVHTLBHQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable pyrrole precursor.

    Attachment of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction.

    Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivatives class and has several applications in scientific research.

Scientific Research Applications

This compound is primarily used as a building block in synthesizing more complex molecules in chemistry. It is also studied for its potential biological activities, including enzyme inhibition and receptor binding. Research is ongoing to explore its potential as a therapeutic agent for various diseases in medicine, and it is used in developing new materials and as a catalyst in chemical reactions in the industry.

This compound is a heterocyclic organic compound that has garnered attention for its potential biological activities, including pharmacological effects. The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The specific mechanisms may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter degradation.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution : Nucleophilic and electrophilic substitution reactions can introduce different functional groups. Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The tert-butyl piperidine carboxylate scaffold is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key structural analogs:

Structural Variations and Molecular Properties

Table 1: Comparison of Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical State Notable Properties
Target Compound Not reported C₁₅H₂₅N₃O₂ 279.38 4-(Aminomethyl)-1H-pyrrol-2-yl Likely solid High potential for hydrogen bonding due to aminomethyl group
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Light yellow solid Requires respiratory protection; GHS classification not available
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate 1092500-89-4 C₁₄H₂₂BrN₃O₂ 344.25 4-Bromo-3-methylpyrazol-1-yl Not specified Bromine substituent enables cross-coupling reactions
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate Not reported C₁₉H₂₇F₃N₂O₂ 372.4 2-(Trifluoromethyl)benzyl Not specified Trifluoromethyl group enhances lipophilicity and metabolic stability

Biological Activity

tert-Butyl 4-[4-(aminomethyl)-1H-pyrrol-2-yl]piperidine-1-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, including pharmacological effects. This article explores its synthesis, biological mechanisms, and research findings related to its activity, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
CAS Number 2060020-78-0
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl and pyrrole groups. Common methods include:

  • Condensation Reactions : Utilizing piperidine and pyrrole derivatives under acidic or basic conditions.
  • Reformatsky-type Reactions : These are often employed in industrial applications to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The specific mechanisms may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter degradation.

Anticholinesterase Activity

Recent studies have highlighted the potential of this compound as an inhibitor of AChE, which plays a significant role in Alzheimer's disease treatment. In vitro assays demonstrated an IC50 value comparable to established drugs like donepezil, indicating promising therapeutic potential .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties against various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's effectiveness was evaluated through cell viability assays, yielding IC50 values in the micromolar range, suggesting it could serve as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results showed efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

Case Study 1: AChE Inhibition

A study conducted on several pyrrole derivatives, including this compound, reported an IC50 value of approximately 20 µM against AChE. This suggests that the compound could be a viable candidate for treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple compounds, this compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 of 15 µM. This positions it as a potential candidate for further investigation in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.